molecular formula C11H12ClN3O2 B12487469 Quinazolin-4-yl-L-alanine hydrochloride

Quinazolin-4-yl-L-alanine hydrochloride

Cat. No.: B12487469
M. Wt: 253.68 g/mol
InChI Key: AKYCPBYSDCBNCG-FJXQXJEOSA-N
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Description

Quinazolin-4-yl-L-alanine hydrochloride is a compound that belongs to the quinazoline family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinazolin-4-yl-L-alanine hydrochloride typically involves the formation of the quinazoline ring followed by the introduction of the alanine moiety. One common method involves the cyclization of 2-aminobenzamide with an appropriate aldehyde or ketone to form the quinazoline ring. This is followed by the coupling of the quinazoline derivative with L-alanine under suitable conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of metal catalysts, such as copper or palladium, to facilitate the cyclization and coupling reactions .

Chemical Reactions Analysis

Types of Reactions: Quinazolin-4-yl-L-alanine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with different functional groups.

Mechanism of Action

The mechanism of action of quinazolin-4-yl-L-alanine hydrochloride involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

(2S)-2-(quinazolin-4-ylamino)propanoic acid;hydrochloride

InChI

InChI=1S/C11H11N3O2.ClH/c1-7(11(15)16)14-10-8-4-2-3-5-9(8)12-6-13-10;/h2-7H,1H3,(H,15,16)(H,12,13,14);1H/t7-;/m0./s1

InChI Key

AKYCPBYSDCBNCG-FJXQXJEOSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl

Canonical SMILES

CC(C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl

Origin of Product

United States

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